Dimethylhexanoic acid, nickel salt
Description
Overview of Nickel Carboxylate Compounds in Advanced Chemical Science
Nickel carboxylates represent a versatile class of compounds that have garnered considerable attention in advanced chemical science. These compounds, with the general formula Ni(O₂CR)₂, where R is an organic group, are integral to numerous catalytic processes and material science applications. ontosight.ai Their utility stems from the diverse properties imparted by the carboxylate ligands, which can be tailored to influence the compound's solubility, stability, and reactivity.
The field of nickel carboxylates is dynamic, with ongoing research into their synthesis and characterization. For instance, a simple and efficient one-step electrochemical method has been developed for synthesizing polymeric nickel(II) carboxylate complexes. researchgate.netasianpubs.org This technique involves the direct anodic dissolution of nickel metal and cathodic reduction of carboxylic acids in acetonitrile (B52724), offering high current efficiency and product purity. researchgate.netasianpubs.org
Nickel carboxylates are pivotal in various catalytic reactions, including cross-coupling and polymerization. ontosight.ai They can act as precursors to highly reactive organonickel intermediates, which are crucial in forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org The ability of nickel to readily undergo oxidative addition and participate in one-electron redox processes makes it a valuable catalyst, often providing an alternative to more expensive precious metals like palladium. shenvilab.orgacs.org
Significance of Dimethylhexanoic Acid, Nickel Salt in Research Disciplines
This compound holds particular importance across several research disciplines due to its specific properties. It is frequently employed as a catalyst or co-catalyst in a variety of chemical reactions. ontosight.ai Its catalytic activity is particularly notable in the production of polyesters and polyamides. ontosight.ai
Beyond catalysis, this nickel salt serves as an intermediate in the synthesis of other nickel compounds. ontosight.ai This role allows for the creation of more complex nickel-containing structures with tailored functionalities. In materials science, it finds application in the manufacturing of paints, coatings, and adhesives, where its properties contribute to the final product's performance. ontosight.ai
Historical Perspectives and Evolution of Research on Nickel Carboxylates
The study of nickel and its compounds has a rich history, with the discovery of its properties dating back to the 18th century. ontosight.ai The development of the Mond process in the 1890s for purifying nickel was a significant milestone. shenvilab.org The first nickel-catalyzed reaction, the hydrogenation of ethylene (B1197577), was performed by Paul Sabatier in 1897, for which he was awarded the Nobel Prize in Chemistry. shenvilab.org
Research into organonickel complexes began in earnest in the 1960s, though the field is still considered to be in its developmental stages. researchgate.net The "Nickel Effect," the nickel-catalyzed dimerization of ethylene, was discovered accidentally and led to the development of stable nickel catalysts. shenvilab.org Over the past decade, interest in these compounds has surged, leading to a significant increase in scientific publications. researchgate.net This has been driven by the desire to replace expensive precious metal catalysts with more earth-abundant and economical alternatives like nickel. acs.org
Emerging Trends and Unexplored Research Avenues for this compound
Current research is focused on expanding the applications of nickel carboxylates, including this compound. An emerging trend is the use of nickel salts in electroplating to create thinner, more durable coatings for electronic devices. ontosight.ai There is also significant interest in developing more efficient and environmentally friendly catalysts for chemical synthesis. ontosight.ai
The exploration of nickel carboxylates in nanotechnology and materials science is another promising area. For example, nickel oxalate (B1200264) can be formed into nanorods and nanofibers, and nickel glutarate can form porous structures with potential applications in storage and catalysis. wikipedia.org The synthesis of mixed-ligand nickel(II) complexes is also being investigated for their potential biological and electrical applications, such as in antifungal agents and memory devices. niscpr.res.in
For this compound specifically, further research is needed to fully elucidate its toxicological properties and to explore its potential in novel catalytic systems and advanced materials. smolecule.com While its primary applications are established, the continuous evolution of synthetic methodologies and the growing demand for sustainable chemical processes present new opportunities for this versatile compound. ontosight.ai
Detailed Research Findings
Below are tables summarizing key information about this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀NiO₄ | smolecule.comnih.govlocalpharmaguide.com |
| Molecular Weight | ~345.1 g/mol | smolecule.comnih.gov |
| IUPAC Name | 2,2-dimethylhexanoate;nickel(2+) | nih.gov |
| InChI | InChI=1S/2C8H16O2.Ni/c21-4-5-6-8(2,3)7(9)10;/h24-6H2,1-3H3,(H,9,10);/q;;+2/p-2 | nih.gov |
| InChIKey | FJOSQPRLIXFBGL-UHFFFAOYSA-L | nih.gov |
| SMILES | CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Ni+2] | nih.gov |
| Physical State | Not explicitly stated, but likely a solid at room temperature | |
| Solubility | Good solubility in organic solvents | ontosight.ai |
| Thermal Stability | High thermal stability | ontosight.ai |
Table 2: Applications of this compound
| Application | Description | Reference |
| Catalyst | Used as a catalyst or co-catalyst in the production of polyesters and polyamides. | ontosight.ai |
| Intermediate | Serves as an intermediate in the synthesis of other nickel compounds. | ontosight.ai |
| Manufacturing | Used in the manufacture of paints, coatings, and adhesives. | ontosight.ai |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
93983-68-7 |
|---|---|
Molecular Formula |
C16H30NiO4 |
Molecular Weight |
345.10 g/mol |
IUPAC Name |
2,2-dimethylhexanoate;nickel(2+) |
InChI |
InChI=1S/2C8H16O2.Ni/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
FJOSQPRLIXFBGL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Coordination Chemistry and Structural Elucidation in Mechanistic Studies of Nickel Carboxylates
Coordination Environment and Geometrical Arrangements of Nickel(II) Centers
The coordination number and geometry of the nickel(II) center in carboxylate complexes are dictated by a delicate balance of electronic and steric factors. The d⁸ electron configuration of Ni(II) allows for several common coordination geometries, including octahedral, square planar, and tetrahedral.
Octahedral Coordination Geometries in Nickel Carboxylate Adducts
In the presence of suitable donor ligands, such as water or pyridine (B92270), nickel(II) carboxylates frequently adopt an octahedral geometry. A classic example is nickel(II) acetate (B1210297) tetrahydrate, Ni(CH₃COO)₂·4H₂O, where the nickel center is coordinated to four water molecules and two acetate ligands, resulting in a distorted octahedral environment. researchgate.netnih.gov Similarly, it is anticipated that Dimethylhexanoic acid, nickel salt, in the presence of water or other Lewis bases, would form analogous octahedral adducts.
The general formula for such adducts would be [Ni(OOCR)₂(L)₄], where R is the dimethylhexanoic acid alkyl chain and L is a neutral donor ligand. The carboxylate ligands typically coordinate in a monodentate fashion in these octahedral complexes. Research on nickel(II) complexes with l-amino-acid-derived ligands has also demonstrated the formation of octahedral Ni(II) centers. chemijournal.com For instance, a trinuclear Ni(II) complex with a ligand derived from l-tyrosine (B559521) features an octahedral coordination for each Ni(II) ion, which is bound to two l-tyrosine-based ligands, a water molecule, and a bridging carbonate. chemijournal.com Another study on nickel(II) complexes with hydrazone derivatives also suggested an octahedral geometry based on analytical data. lsu.edu
Square Planar and Tetrahedral Configurations in Specific Nickel Complexes
While octahedral geometry is common, square planar and tetrahedral configurations are also observed for nickel(II) complexes, often influenced by the steric bulk of the ligands and the absence of strongly coordinating solvents.
Square Planar Geometry: Square planar complexes are typically favored with strong field ligands and can also be stabilized by bulky ligands that sterically preclude octahedral coordination. For nickel carboxylates, the formation of square planar geometries often involves ancillary ligands. For example, nickel(II) complexes with certain Schiff base ligands have been shown to adopt a square planar arrangement where the ligands coordinate in a trans configuration. nih.gov The use of bulky N-heterocyclic carbene (NHC) ligands in conjunction with carboxylates can also promote square planar geometries. researchgate.net While less common for simple carboxylates alone, the bulky nature of the dimethylhexanoic acid ligand could potentially favor a lower coordination number in the absence of other coordinating species.
Tetrahedral Geometry: Tetrahedral geometry is less common for nickel(II) but can be enforced by very bulky ligands and is often associated with high-spin complexes. The steric hindrance imposed by the dimethylhexyl groups in this compound, could, under specific conditions, favor a tetrahedral arrangement, particularly with other bulky co-ligands. For instance, studies on nickel pivalate (B1233124) complexes, which share the feature of a sterically demanding carboxylate ligand, have revealed complex cage structures where individual nickel centers can exhibit distorted tetrahedral or other non-octahedral geometries. nih.govrsc.orgchemrevlett.com
Influence of Ligand Nature on Coordination Polyhedra and Stability
The nature of the ligands bound to the nickel center profoundly influences the resulting coordination polyhedron and the stability of the complex. This includes the carboxylate ligand itself, as well as any co-ligands present in the coordination sphere.
The steric bulk of the carboxylate ligand is a significant factor. The dimethylhexyl group of dimethylhexanoic acid is sterically more demanding than a simple methyl group in acetate. This increased steric hindrance can influence the coordination number and geometry. For example, bulky pivalate ligands have been shown to stabilize various polynuclear nickel cage complexes with different coordination environments for the nickel centers. nih.govrsc.orgchemrevlett.com
The electronic properties of co-ligands also play a crucial role. Nitrogen-donor ligands, such as pyridine or bipyridine, can coordinate to the nickel center to form stable octahedral adducts with nickel carboxylates. nih.gov The basicity and steric profile of the nitrogen ligand can fine-tune the stability and reactivity of the complex. Phosphine (B1218219) ligands are another important class of co-ligands. Their electronic and steric properties can be systematically varied to control the outcome of nickel-catalyzed reactions involving carboxylate species. The steric bulk of phosphine ligands can influence the coordination number and geometry around the nickel center, which in turn affects the catalytic activity. nih.gov
The interplay between the carboxylate and co-ligands determines the final structure and stability of the complex. For this compound, the coordination environment would be highly dependent on the reaction conditions and the presence of other potential ligands.
Isomerism and Configurational Studies in Nickel Carboxylate Complexes
Isomerism plays a critical role in the chemistry of coordination compounds, and nickel carboxylate complexes are no exception. The spatial arrangement of ligands around the nickel center can lead to different isomers with distinct physical and chemical properties.
Cis/Trans Isomerism in Dicarboxylate Systems
In systems where two or more different ligands are present, or where a bidentate ligand can coordinate in different orientations, cis/trans isomerism can occur. For nickel dicarboxylate complexes, or octahedral complexes of the type [Ni(OOCR)₂(L)₂], the two carboxylate ligands and the two other ligands (L) can be arranged in either a cis or trans configuration.
Interactive Data Table: Geometrical Isomerism in Nickel Complexes
| Complex Type | Geometry | Isomer Type | Description |
| [Ni(OOCR)₂(L)₂] | Square Planar | Cis/Trans | Ligands can be adjacent (cis) or opposite (trans). |
| [Ni(OOCR)₂(L)₄] | Octahedral | Cis/Trans | Carboxylate ligands can be adjacent or opposite. |
Stereochemical Implications of Ligand Design
The design of ligands, particularly chiral ligands, has profound stereochemical implications for the resulting nickel carboxylate complexes. The use of chiral ligands can lead to the formation of stereoisomers, such as enantiomers and diastereomers, and is a cornerstone of asymmetric catalysis.
When a chiral ligand coordinates to a metal center, it can induce a preferred stereochemistry in the resulting complex. This is a critical principle in the design of catalysts for stereoselective reactions. For example, nickel-catalyzed cross-coupling reactions often employ chiral phosphine or N-heterocyclic carbene ligands to control the stereochemical outcome of the reaction. nih.gov The chirality of the ligand can influence the coordination geometry and the facial selectivity of substrate binding, leading to the preferential formation of one enantiomer of the product.
The development of chiral bipyridine ligands has enabled highly enantioselective nickel-catalyzed carboxylation reactions, demonstrating the power of ligand design in controlling stereochemistry. wikipedia.org The interaction between the chiral ligand and the nickel carboxylate intermediate is key to achieving high levels of stereocontrol.
Interactive Data Table: Impact of Ligand Chirality on Nickel Complexes
| Ligand Property | Stereochemical Outcome | Relevance |
| Chiral Phosphine Ligands | Enantioselective Catalysis | Directs the formation of a specific product enantiomer. |
| Chiral N-Heterocyclic Carbenes | Stereocontrol in Cross-Coupling | Influences the geometry of the transition state. |
| Chiral Carboxylate Ligands | Formation of Diastereomers | Can induce a preferred geometry in the complex. |
Ligand Properties and Their Role in Nickel(II) Coordination
The manner in which ligands bind to a metal center is fundamental to the resulting complex's structure, reactivity, and physical properties. In the context of nickel(II) carboxylates, the carboxylate group itself, along with other ancillary ligands, dictates the coordination geometry and the electronic landscape of the nickel ion.
Carboxylate ligands (RCO₂⁻) are highly versatile and can coordinate to metal ions in several ways, primarily classified as monodentate, bidentate, and bridging. wikipedia.org The specific mode of coordination is influenced by factors such as the nature of the R group on the carboxylate, the other ligands present in the coordination sphere, the solvent, and the reaction conditions.
Monodentate Coordination: In this mode, only one of the oxygen atoms of the carboxylate group binds to the nickel center (κ¹). This is often observed when the coordination sphere is sterically crowded or when a competing ligand, such as a water molecule, stabilizes the complex through hydrogen bonding to the non-coordinated oxygen atom. For instance, recrystallization of certain nickel(II) carboxylate complexes from wet organic solvents has been shown to yield products with monodentate carboxylate ligands stabilized by a coordinated water molecule. acs.org
Bridging Coordination: Carboxylate ligands can also bridge two or more nickel centers. This leads to the formation of polynuclear complexes with interesting magnetic and catalytic properties. Common bridging modes include the syn-syn, syn-anti, and anti-anti conformations. nih.govresearchgate.net The bridging functionality is crucial in the structure of many simple hydrated nickel carboxylates, such as nickel acetate, which forms polymeric chains. wikipedia.org A less common but important mode is the monodentate bridging mode, which is considered a key intermediate between other carboxylate binding orientations in a phenomenon termed the "carboxylate shift". wpmucdn.com
Table 1: Common Carboxylate Chelation Modes in Nickel Complexes
| Coordination Mode | Description | Symbolic Representation | Structural Implication |
|---|---|---|---|
| Monodentate | One oxygen atom binds to the nickel center. | κ¹ | Often found in sterically hindered complexes or in the presence of H-bond donors. acs.org |
| Bidentate | Both oxygen atoms bind to the same nickel center. | κ² | Forms a stable chelate ring, enhancing complex stability. wikipedia.org |
| Bridging (e.g., syn-syn) | The carboxylate links two different nickel centers. | μ₂ | Leads to the formation of polynuclear structures. nih.govwikipedia.org |
To study the properties and reactivity of the nickel-carboxylate core, researchers often employ polydentate (or multidentate) ligands. These ligands have multiple donor atoms that can bind to the metal center, leading to more stable and well-defined complexes. fiveable.mebyjus.com The use of such ligands helps to control the coordination number and geometry around the nickel ion, allowing for systematic investigations.
Polydentate ligands containing nitrogen and oxygen donors are frequently used to create environments that mimic the active sites of nickel-containing enzymes. nih.gov For example, Schiff base ligands derived from the condensation of an aldehyde or ketone with a primary amine can act as bidentate or polydentate chelating agents, binding to nickel(II) through imino nitrogen and carboxylate oxygen atoms. researchgate.net The stability of complexes with polydentate ligands is enhanced by the "chelate effect," which is the favorable entropy change associated with the displacement of several monodentate ligands by a single polydentate ligand. fiveable.me The design of these ligands can be tailored to enforce specific coordination geometries, such as square-planar or octahedral, around the nickel center. rsc.orgacs.org
Hemilability is a property of polydentate ligands that contain at least two different types of donor groups with varying coordinating strengths. wikipedia.org In a nickel complex, a hemilabile ligand has one strongly-bound donor that remains attached to the metal center, while another, more weakly-bound donor can reversibly dissociate. This "on/off" mechanism creates a vacant coordination site, which is crucial for catalytic activity as it allows for the binding of substrate molecules. wikipedia.org
Phosphino thioether ligands are a classic example of hemilabile ligands used in nickel chemistry. The "soft" phosphine donor forms a strong bond with the nickel center, while the "harder" thioether donor is more labile. nih.gov This property allows for dynamic changes in the coordination environment of the nickel(II) ion, facilitating transformations between different geometries (e.g., octahedral, square planar, tetrahedral) which can be essential steps in a catalytic cycle. nih.gov The hemilabile behavior of a ligand, such as the reversible coordination of a ketone's carbonyl group in a diphosphine ligand, has been shown to be key for the activity and selectivity in nickel-catalyzed reactions like alkyne cyclotrimerization. acs.org
Electronic Structure and Spin States of Nickel Carboxylates
The electronic configuration of the nickel(II) ion (a d⁸ metal) allows for different spin states depending on the coordination environment, which in turn dictates the magnetic properties of the complex.
Nickel(II) complexes can exist in either a high-spin (paramagnetic) or a low-spin (diamagnetic) state. The choice between these two configurations is determined by the ligand field strength and the coordination geometry. wikipedia.orgvaia.com
High-Spin Nickel(II): In a weak ligand field, such as in an octahedral or tetrahedral geometry, the energy gap (Δ) between the t₂g and e_g sets of d-orbitals is small. According to Hund's rule, electrons will occupy the orbitals singly before pairing up. For a d⁸ ion like Ni(II) in an octahedral field, this results in two unpaired electrons (t₂g⁶ e_g²), leading to a high-spin state (S=1). wikipedia.org High-spin nickel(II) complexes are typically paramagnetic. nih.gov
Low-Spin Nickel(II): In a strong ligand field, typically found in a square-planar geometry, the energy splitting of the d-orbitals is large. This forces the electrons to pair up in the lower energy orbitals. For a d⁸ ion, this results in all electrons being paired (S=0), leading to a low-spin, diamagnetic complex. wikipedia.orgyoutube.com
The equilibrium between high-spin and low-spin states can be influenced by factors such as the solvent and temperature, a phenomenon known as solvatochromism and thermochromism, respectively. acs.org For instance, a low-spin square-planar nickel(II) complex can be converted to a high-spin octahedral complex by the coordination of two solvent molecules. nih.govacs.org The electronic and steric properties of the ligands play a crucial role in modulating this spin-state equilibrium. nih.gov
Table 2: Spin States of Nickel(II) in Different Coordination Geometries
| Coordination Geometry | Typical Ligand Field | Spin State | Number of Unpaired Electrons | Magnetic Property |
|---|---|---|---|---|
| Octahedral | Weak | High-Spin | 2 | Paramagnetic wikipedia.org |
| Tetrahedral | Weak | High-Spin | 2 | Paramagnetic wikipedia.org |
| Square Planar | Strong | Low-Spin | 0 | Diamagnetic wikipedia.org |
When carboxylate ligands bridge multiple nickel(II) centers, magnetic interactions can occur between the paramagnetic metal ions. The nature of this magnetic coupling—either ferromagnetic (alignment of spins) or antiferromagnetic (pairing of spins)—is highly dependent on the structural parameters of the complex, such as the Ni-O-C-O-Ni bridging pathway and the Ni-O-Ni angles. lucp.net
Modeling of Metallobiomolecules and Active Sites of Enzymes
Nickel Carboxylate Complexes as Urease Active Site Models
Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. mdpi.com Its active site contains a dinuclear nickel center, where two nickel ions are bridged by a carbamylated lysine (B10760008) residue and a hydroxide (B78521) ion. mdpi.comacs.orgchemrxiv.org Each nickel ion's coordination sphere is completed by histidine residues and water molecules, creating a unique environment for catalysis. acs.orgchemrxiv.org Synthetic nickel carboxylate complexes are instrumental in mimicking this active site to understand its function.
Researchers synthesize dinuclear nickel complexes using polydentate ligands that provide a framework similar to the protein backbone. Carboxylate ligands, such as acetate or benzoate (B1203000), are frequently incorporated to act as bridging or terminal ligands, simulating the role of the carbamylated lysine or other coordinating residues like aspartate. acs.orgacs.org The resulting structures are analyzed to compare key parameters with the native enzyme, such as the distance between the two nickel ions (Ni-Ni distance) and their coordination geometries. acs.org
For example, a dinuclear nickel complex bridged by a phenolate (B1203915) and two carboxylate groups exhibited Ni-Ni distances of 3.396(2) Å and 3.415(2) Å, which are comparable to the approximately 3.5 Å distance observed in the enzyme's active site. acs.org These model systems are not merely structural mimics; their reactivity is also tested. Studies on the hydrolysis of substrate analogs, like 2-hydroxypropyl p-nitrophenyl phosphate (B84403) (HPNP) or urea itself, help to evaluate the catalytic competency of these synthetic complexes and provide insights into the enzymatic mechanism. mdpi.comnih.gov While inorganic models have yet to replicate the efficiency of native urease, they have revealed key mechanistic details, such as the importance of ligand lability and the potential formation of various reaction intermediates. mdpi.com
Table 1: Comparison of Structural and Kinetic Parameters in Urease and Model Complexes
| Feature | Native Urease Active Site | Synthetic Nickel Carboxylate Model Complex |
|---|---|---|
| Metal Center | Dinuclear Nickel (Ni...Ni) | Dinuclear Nickel (Ni...Ni) |
| Bridging Ligands | Carbamylated Lysine, Hydroxide | Phenolate, Acetate, other Carboxylates |
| Ni-Ni Distance | ~3.5 Å | 3.4 Å - 4.6 Å acs.org |
| Coordination Geometry | Asymmetric; Penta- and Hexa-coordinate Ni chemrxiv.org | Octahedral, Trigonal Bipyramidal acs.orgacs.org |
| Catalytic Activity | High efficiency in urea hydrolysis | Can catalyze hydrolysis of urea or analogs, but typically at much lower rates (e.g., 4- to 10-fold slower) mdpi.com |
Mechanistic Probes for Bio-inorganic Nickel Catalysis
Beyond modeling static enzyme active sites, nickel carboxylate complexes are pivotal as mechanistic probes in the broader field of bio-inorganic nickel catalysis. These studies aim to unravel the fundamental steps of catalytic cycles, including the roles of different nickel oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and the nature of intermediate species. acs.org
In nickel-catalyzed cross-coupling reactions, for example, nickel carboxylates or their derivatives can be directly involved in the catalytic cycle. A plausible mechanism often begins with the oxidative addition of a substrate to a Ni(0) species, generating a Ni(II) complex. acs.org Mechanistic experiments, such as monitoring the effect of catalyst concentration on product distribution, can help distinguish between different potential pathways, for instance, involving caged versus escaped radical intermediates. acs.org
The use of formate (B1220265), the simplest carboxylate, has been demonstrated in visible-light-driven carboxylation reactions catalyzed by nickel. acs.org Here, sodium formate serves as the carboxylation agent to transform aryl bromides into valuable carboxylic acids under mild conditions. acs.org The proposed mechanism involves a photoredox catalyst that, in conjunction with the nickel complex, facilitates the key bond-forming steps. The success of such systems highlights how nickel can be harnessed for challenging chemical transformations, mimicking the efficiency of biological catalysis.
Furthermore, studies comparing the reactivity of synthetic nickel complexes with the actual enzyme reveal crucial differences in mechanism. For instance, while urease is thought to operate via an inner-sphere mechanism where urea directly coordinates to the nickel centers, some biomimetic complexes appear to function through an outer-sphere mechanism, which may explain their lower efficiency. mdpi.com These findings, derived from studying model systems containing carboxylate ligands like acetate, are essential for refining our understanding of what makes metalloenzymes so uniquely effective and for designing better catalysts for industrial and pharmaceutical applications.
Table 2: Components in a Proposed Nickel-Catalyzed Cross-Coupling Reaction
| Component | Role in Catalytic Cycle |
|---|---|
| Ni(0) species | Active catalyst, initiates cycle via oxidative addition acs.org |
| Alkenyl bromide | Electrophile, provides the alkenyl group acs.org |
| Benzyl (B1604629) oxalate (B1200264) | Carboxylate-derived electrophile, source of the benzyl radical acs.org |
| Ligand (e.g., chiral bis(oxazoline)) | Controls stereoselectivity and modulates nickel's reactivity acs.org |
| Reducing Agent (e.g., Mn) | Regenerates the active Ni(0) catalyst acs.org |
| Ni(II) and Ni(III) complexes | Key intermediates in the catalytic cycle acs.org |
Advanced Analytical and Spectroscopic Research Methodologies for Nickel Carboxylates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for probing the structure and dynamics of molecules in solution. For paramagnetic species like many Nickel(II) complexes, NMR presents unique challenges and opportunities, offering deep insights into the electronic structure and ligand environment.
In-situ NMR spectroscopy allows for the real-time observation of chemical reactions, providing a direct window into catalytic mechanisms. In the context of nickel catalysis, where nickel carboxylates can act as precursors or catalysts, NMR is invaluable for identifying intermediates and understanding reaction pathways. For instance, nickel-catalyzed carboxylation reactions that utilize carbon dioxide (CO2) as a C1 source have been mechanistically interrogated using NMR. nih.govrsc.org In such studies, isotopically labeled substrates, like ¹³CO₂, are often used. acs.org The detection of the ¹³C label in the final carboxylic acid or ketone products by ¹³C NMR provides unequivocal evidence of CO₂ incorporation and helps to validate proposed catalytic cycles. nih.govacs.org
A plausible catalytic cycle for a nickel-catalyzed process might involve oxidative addition, radical capture, and reductive elimination steps. acs.orgacs.org The progress of such a cycle can be monitored by tracking the disappearance of starting material signals and the appearance of product signals in the NMR spectrum over time. While the paramagnetic nature of many Ni(II) and Ni(III) intermediates can make direct observation difficult, the analysis of starting materials and final products, sometimes in kinetic experiments, provides crucial mechanistic data. nih.gov The choice of ligand, such as the dimethylhexanoate anion, can significantly influence the catalytic pathway, and NMR is a key tool for comparing the efficacy and mechanisms of different catalyst systems. acs.org
Carbon-13 (¹³C) NMR spectroscopy is particularly sensitive to the electronic environment of carbon atoms and is extensively used to study ligand binding in metal complexes. purdue.edu For dimethylhexanoic acid, nickel salt, ¹³C NMR can confirm the coordination of the carboxylate ligand to the nickel center. The binding to a paramagnetic Ni(II) ion causes significant changes in the chemical shifts and relaxation rates of the carboxylate carbon and, to a lesser extent, the other carbons in the alkyl chain. acs.orgnih.gov
The chemical shift of the carboxylate carbon is a diagnostic indicator of its coordination environment. Furthermore, the analysis of paramagnetic relaxation enhancement (PRE) and line broadening of the ligand's ¹³C signals can provide quantitative information about the distance between the carbon nuclei and the nickel ion. acs.org This data helps to determine the denticity and coordination mode of the carboxylate ligand.
Dynamic processes such as ligand exchange can also be studied. Techniques like ¹³C relaxation dispersion NMR can be applied, even at natural abundance, to explore the dynamics of a ligand exchanging between a free and a metal-bound state on a microsecond-to-millisecond timescale. nih.gov By fitting the relaxation dispersion profiles, it is possible to extract kinetic parameters, such as the rate constants for the binding and dissociation of the dimethylhexanoate ligand.
| ¹³C NMR Parameter | Information Gained for Nickel Dimethylhexanoate |
| Chemical Shift (δ) | Indicates changes in the electronic environment upon coordination to the Ni(II) center. purdue.edu |
| Relaxation Rate (T₂⁻¹) | Provides information on the proximity of carbon atoms to the paramagnetic nickel ion. nih.gov |
| Signal Broadening | Qualitatively indicates binding; significant broadening is expected for carbons near the Ni(II). acs.org |
| Relaxation Dispersion | Quantifies the kinetics (k_on, k_off) of ligand binding and exchange. nih.gov |
Proton (¹H) NMR spectroscopy of paramagnetic nickel complexes provides unique structural insights that are not available from diamagnetic systems. The spectra of Ni(II) complexes are often characterized by a wide chemical shift range and significant line broadening due to the influence of the unpaired electrons on the nickel ion. nih.gov The protons of the dimethylhexanoate ligand closest to the nickel center will experience the largest hyperfine shifts.
These paramagnetically shifted resonances, while broad, contain valuable structural information. The "contact shift" contribution arises from the delocalization of unpaired electron spin density onto the ligand's proton nuclei, while the "pseudocontact shift" (PCS) contribution arises from the magnetic anisotropy of the nickel center. nih.gov By separating these contributions or by using the total hyperfine shift, it is possible to obtain geometric information and refine the solution structure of the complex. nih.gov
One-dimensional Nuclear Overhauser Effect (1D NOE) difference spectra can also be used to identify protons that are spatially close, helping to assign the broad, shifted resonances to specific protons in the dimethylhexanoate ligand. nih.gov
Vibrational Spectroscopy for Functional Group and Coordination Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are essential for identifying functional groups and analyzing the coordination environment of the carboxylate ligand in nickel dimethylhexanoate.
FTIR spectroscopy is a fundamental technique for the characterization of metal carboxylates. researchgate.net The most informative region in the FTIR spectrum of nickel dimethylhexanoate is where the carboxylate group (COO⁻) vibrations appear. The key diagnostic peaks are the antisymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations. researchgate.net The free dimethylhexanoic acid would show a characteristic C=O stretch of the carboxylic acid group (typically ~1700-1725 cm⁻¹), whereas upon deprotonation and coordination to nickel, this is replaced by the two distinct carboxylate stretches.
The positions of these bands and, crucially, the separation between them (Δν = νₐₛ - νₛ), are highly sensitive to the coordination mode of the carboxylate ligand. This allows for the differentiation between monodentate, bidentate chelating, and bidentate bridging coordination modes. Other bands in the spectrum correspond to the C-H stretching and bending vibrations of the alkyl chain. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) researchgate.net | Significance for Nickel Dimethylhexanoate |
| Antisymmetric Stretch (νₐₛ(COO⁻)) | 1500 - 1650 | Position indicates coordination to the nickel ion. |
| Symmetric Stretch (νₛ(COO⁻)) | 1380 - 1420 | Position indicates coordination to the nickel ion. |
| Separation (Δν = νₐₛ - νₛ) | Varies | Used to infer the coordination mode (monodentate, bidentate, bridging). |
| C-H Stretches | 2850 - 3000 | Confirms the presence of the aliphatic dimethylhexane chain. |
Raman spectroscopy is a complementary technique to FTIR and offers distinct advantages for the analysis of nickel carboxylates. researchgate.net While FTIR is particularly good at distinguishing the metal cation based on the COO⁻ stretching region, Raman spectroscopy excels in differentiating the carbon chain length via the C-C stretching region (1040–1120 cm⁻¹). researchgate.net This makes it a powerful tool for confirming the identity of the hexanoate (B1226103) backbone.
Raman spectroscopy can be used in-situ to monitor chemical processes in aqueous environments, as water is a weak Raman scatterer. nih.gov This capability is valuable for studying the behavior and potential transformations of nickel dimethylhexanoate in solution. For nickel compounds, low-frequency Raman modes corresponding to the Ni-O vibrations (typically below 500 cm⁻¹) can be observed, providing direct information about the nickel-ligand bond. frontiersin.org In some cases, if the nickel complex has electronic transitions that match the energy of the excitation laser, resonance Raman enhancement can occur, dramatically increasing the signal intensity of vibrational modes associated with the chromophore and providing enhanced sensitivity. frontiersin.org
Electronic Spectroscopy for Oxidation State and Electronic Structure Determination
Electronic spectroscopy is a important tool for probing the electronic transitions in nickel complexes, providing valuable information about the oxidation state and coordination geometry of the nickel center.
UV-Visible Absorption Spectroscopy in Catalytic Studies
UV-Visible (UV-Vis) absorption spectroscopy is instrumental in monitoring catalytic reactions involving nickel carboxylates by observing changes in the electronic environment of the nickel ion. nih.gov The d-d electronic transitions of the Ni(II) center are sensitive to the coordination geometry and the nature of the ligands. ucla.edu In catalytic studies, changes in the UV-Vis spectrum can indicate ligand exchange, changes in coordination number, or a change in the oxidation state of the nickel catalyst. researchgate.netru.nl
Table 1: Representative UV-Vis Absorption Maxima for Nickel(II) Complexes with Carboxylate-Containing Ligands
| Complex | Solvent | λmax (nm) | Assignment |
| Ni(Me4-mcN3)(bz) | Acetone | 580, 950 | d-d transitions |
| Ni(Me4-mcN3)(sal) | Acetone | 600, 1000 | d-d transitions |
| Ni(Me4-mcN3)(acsal) | Acetone | 590, 980 | d-d transitions |
Data sourced from a study on five-coordinate nickel(II) complexes with various carboxylate anions. rsc.orgnih.gov
Diffuse-Reflectance Spectroscopy for Solid-State Complexes
For solid-state nickel carboxylate complexes, diffuse-reflectance spectroscopy (DRS) is a powerful technique to study the electronic transitions, analogous to UV-Vis for solutions. caltech.eduwikipedia.org This method is particularly useful for characterizing powdered samples that are not amenable to transmission spectroscopy. caltech.edu The resulting spectra provide information on the coordination geometry and electronic structure of the Ni(II) center in the solid state. harricksci.comresearchgate.net
The application of DRS to nickel-containing materials, such as catalysts, allows for the characterization of the nickel species on the support surface. researchgate.netresearchgate.net While specific diffuse-reflectance spectra for this compound are not found in the literature, studies on other solid nickel complexes demonstrate the utility of this technique. For example, the diffuse-reflectance spectrum of a Ni(II) complex can reveal whether the coordination geometry is octahedral, tetrahedral, or square planar based on the energy and number of the observed d-d transition bands. harricksci.com
Table 2: Illustrative Diffuse Reflectance Spectroscopy Data for a Solid Nickel(II) Complex
| Complex | Solid State | Absorption Bands (nm) | Inferred Geometry |
| Ni-MOF-5 (DMF adduct) | Powder | ~420, ~700, ~1200 | Octahedral |
| Ni-MOF-5 (heated) | Powder | ~550, ~650, ~1100 | Pseudo-tetrahedral |
This data is for a novel Ni-MOF-5 and illustrates how DRS can track changes in coordination geometry. harricksci.com
X-ray-Based Spectroscopic and Diffraction Techniques
X-ray Diffraction (XRD) for Crystallographic Analysis of Coordination Compounds
In the absence of a reported crystal structure for this compound, data from other nickel(II) carboxylates can serve as examples. For instance, the crystal structures of nickel(II) complexes with pivalate (B1233124) and benzoate (B1203000) ligands have been determined, showing various coordination modes and geometries. rsc.orgrsc.org Powder XRD can be used to identify the crystalline phases present in a bulk sample and to assess its purity. researchgate.netresearchgate.net
Table 3: Example Crystallographic Data for a Nickel(II) Carboxylate Complex
| Compound | Crystal System | Space Group | Ni(II) Coordination |
| Ni(Me4-mcN3)(bz) | Monoclinic | P2(1)/n | Five-coordinate |
| [Ni4(μ3-OH)2(O2CCMe3)6(EtOH)6] | Triclinic | P-1 | Octahedral |
Data from studies on nickel(II) benzoate rsc.orgnih.gov and pivalate rsc.org complexes, respectively.
X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment
X-ray absorption spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. rsc.orgresearchgate.net XAS is particularly valuable for studying non-crystalline or solution samples. researchgate.netresearchgate.net The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the nickel atom, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the number, type, and distance of neighboring atoms. rsc.orgnih.gov
For this compound, XAS could be used to determine the Ni-O bond distances and the coordination number of the nickel center in both solid and solution phases, which is crucial for understanding its catalytic activity. researchgate.net Although specific XAS data for nickel dimethylhexanoate is not available, studies on other nickel complexes demonstrate its utility in elucidating the local structure. researchgate.netnih.govacs.org
Table 4: Representative EXAFS Fitting Parameters for a Nickel(II) Complex
| Shell | Atom | Coordination Number (N) | Distance (R, Å) |
| 1 | O | 6 | 2.05 |
| 2 | C | 6 | 2.95 |
Illustrative data based on typical values for octahedral Ni(II)-oxygen coordination environments.
Mass Spectrometry for Mechanistic Pathway Elucidation (e.g., identification of intermediates)
Mass spectrometry (MS) is an essential tool for identifying reaction intermediates in catalytic cycles, providing insights into the mechanistic pathways of reactions involving nickel carboxylates. ru.nlrsc.orgresearchgate.netnih.gov By analyzing the mass-to-charge ratio of ions in a sample, MS can detect transient species that are present in low concentrations during a reaction. nih.govstanford.edu
In the context of catalysis by this compound, electrospray ionization mass spectrometry (ESI-MS) could be employed to intercept and identify nickel-containing intermediates. This could involve, for example, the detection of species where the substrate has coordinated to the nickel center, or where the catalyst has undergone a change in its ligand sphere. acs.org While there are no specific reports on the mass spectrometric analysis of catalytic reactions involving this compound, the technique has been widely applied to study the mechanisms of other nickel-catalyzed reactions, including those with carboxylate ligands. acs.orgresearchgate.net
Table 5: Hypothetical Mass Spectrometry Data for Intermediates in a Nickel-Catalyzed Reaction
| m/z (amu) | Proposed Intermediate |
| 345.1 | [Ni(C8H15O2)2] (Parent Compound) |
| [M+Substrate]+ | Nickel-Substrate Adduct |
| [M-C8H15O2]+ | Ligand-dissociated Species |
This table presents hypothetical intermediates that could be detected by mass spectrometry during a catalytic reaction involving this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing dimethylhexanoic acid, nickel salt, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves neutralizing dimethylhexanoic acid with a nickel salt precursor (e.g., nickel chloride or sulfate) under controlled pH and temperature. For example, nickel hydroxide synthesis via nickel sulfate and sodium hydroxide (NiSO₄ + 2NaOH → Ni(OH)₂ + Na₂SO₄) provides a template for optimizing stoichiometry and crystallization conditions. Adjusting reaction time, molar ratios, and post-synthesis purification (e.g., recrystallization) can mitigate impurities. The choice of nickel precursor and ligand coordination dynamics (e.g., carboxylate binding) must be validated via titration or gravimetric analysis .
Q. What spectroscopic techniques are recommended for characterizing the structural and coordination properties of this compound?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy is critical for identifying carboxylate stretching frequencies (e.g., ν(COO⁻) at ~1550–1650 cm⁻¹) to confirm ligand binding . X-ray diffraction (XRD) can resolve crystalline structure, while UV-Vis spectroscopy assesses d-d transitions in the nickel center (e.g., λmax ~400–600 nm). Nuclear magnetic resonance (NMR) is less effective due to paramagnetism but can analyze ligand precursors. Cross-reference with databases like NIST Chemistry WebBook for spectral validation .
Q. How should researchers safely handle and store this compound to minimize occupational hazards?
- Methodological Answer : Follow protocols for nickel compounds: use fume hoods to avoid inhalation, wear nitrile gloves, and store in airtight containers away from acids (to prevent Ni²⁺ release). Toxicity data from Safety Data Sheets (SDS) and regulatory guidelines (e.g., EPA, Cal/OSHA) recommend periodic air monitoring for nickel particulates and training on spill containment .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis parameters of this compound to enhance yield and reproducibility?
- Methodological Answer : A 2³ factorial design can evaluate variables like temperature (25–60°C), pH (6–9), and molar ratio (1:1–1:3 Ni:ligand). Response surface methodology (RSM) models statistical interactions, identifying optimal conditions while minimizing trial runs. Software tools (e.g., Design-Expert) enable virtual simulations to predict yield-pH dependencies or crystallization kinetics, reducing lab resource consumption .
Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions regarding the coordination behavior of this compound?
- Methodological Answer : Discrepancies in coordination geometry (e.g., octahedral vs. square planar) may arise from solvent effects or counterion interference. Use density functional theory (DFT) calculations to model electronic structures and compare with experimental XRD or magnetic susceptibility data. Critical appraisal frameworks (e.g., Newcastle Worksheet) help isolate confounding variables like hydration state or ligand field strength .
Q. How do solvent polarity and ligand substitution kinetics influence the catalytic activity of this compound in organic transformations?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance Ni²⁺ solubility and ligand exchange rates, which can be quantified via stopped-flow spectroscopy. Compare turnover frequencies (TOF) in varying solvents while monitoring intermediate stability via cyclic voltammetry. Cross-validate with kinetic isotope effects (KIE) to probe rate-determining steps .
Q. What advanced computational methods are suitable for predicting the environmental fate and ligand degradation pathways of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations can model hydrolysis or photodegradation in aqueous systems, while quantitative structure-activity relationship (QSAR) models predict ecotoxicity. Pair with high-performance liquid chromatography (HPLC-MS) to track degradation products and validate computational outputs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
